8-Methyl-8-azaspiro[bicyclo[3.2.1]octane-3,2'-pyrrolidine]dihydrochloride
Description
8-Methyl-8-azaspiro[bicyclo[3.2.1]octane-3,2'-pyrrolidine]dihydrochloride is a bicyclic spiro compound featuring a nitrogen-containing bicyclo[3.2.1]octane core fused with a pyrrolidine ring via a spiro junction. The dihydrochloride salt form enhances its solubility in aqueous media, making it suitable for pharmaceutical and biochemical applications.
Properties
Molecular Formula |
C11H22Cl2N2 |
|---|---|
Molecular Weight |
253.21 g/mol |
IUPAC Name |
8-methylspiro[8-azabicyclo[3.2.1]octane-3,2'-pyrrolidine];dihydrochloride |
InChI |
InChI=1S/C11H20N2.2ClH/c1-13-9-3-4-10(13)8-11(7-9)5-2-6-12-11;;/h9-10,12H,2-8H2,1H3;2*1H |
InChI Key |
VWUYZALXXYUNBY-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2CCC1CC3(C2)CCCN3.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methyl-8-azaspiro[bicyclo[3.2.1]octane-3,2’-pyrrolidine]dihydrochloride typically involves multiple steps, starting from readily available starting materials. One common approach is the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which serves as the core structure for the compound . This process often involves the use of chiral catalysts and specific reaction conditions to ensure the desired stereochemistry.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
8-Methyl-8-azaspiro[bicyclo[3.2.1]octane-3,2’-pyrrolidine]dihydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
8-Methyl-8-azaspiro[bicyclo[3.2.1]octane-3,2’-pyrrolidine]dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 8-Methyl-8-azaspiro[bicyclo[3.2.1]octane-3,2’-pyrrolidine]dihydrochloride involves its interaction with specific molecular targets. The compound may act as an agonist or antagonist at certain receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural Variations
The spiro[bicyclo[3.2.1]octane] scaffold is versatile, with modifications occurring at the spiro-connected heterocycle or substituents on the bicyclic core. Key analogs include:
*Estimated based on analogous dihydrochloride salts (e.g., ).
Key Observations :
- Diazirine-containing analogs () may serve as photoaffinity probes in biochemical studies.
- Salt Form: Dihydrochloride salts generally exhibit higher aqueous solubility than free bases or monohydrochlorides, critical for in vitro assays .
Physicochemical Properties
- Solubility : The dihydrochloride form of the target compound likely surpasses the oxazolidine variant () in water solubility, similar to 3-(pyridin-2-yloxy)-8-azabicyclo[...]octane dihydrochloride ().
- Stability : Hydrochloride salts (e.g., ) are typically more stable under standard storage conditions than free bases. The oxazolidine analog () is listed as discontinued, possibly due to stability or synthesis challenges.
Biological Activity
8-Methyl-8-azaspiro[bicyclo[3.2.1]octane-3,2'-pyrrolidine]dihydrochloride is a complex organic compound characterized by its unique spirocyclic structure. This compound has garnered interest due to its potential biological activities, particularly in the context of neurological disorders and other therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, synthesis, and potential applications based on diverse scientific literature.
Chemical Structure and Properties
The molecular formula of this compound reflects its intricate structure, which combines elements of bicyclic and azaspiro frameworks. The presence of nitrogen in the bicyclic system enhances its reactivity and interaction capabilities with various biological targets.
| Property | Details |
|---|---|
| Molecular Formula | C₁₃H₁₈Cl₂N₂ |
| Molecular Weight | 272.20 g/mol |
| CAS Number | 1208486-69-4 |
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets within biological systems. Its spirocyclic structure allows it to fit into enzyme or receptor binding sites effectively, facilitating modulation of various biochemical pathways.
Potential Targets
Research indicates that this compound may interact with:
- Nicotinic Acetylcholine Receptors (nAChRs) : Evidence suggests that it may act as an agonist for α7 nAChRs, which are implicated in cognitive functions and neuroprotection .
- Metabotropic Glutamate Receptors (mGluRs) : Studies have explored its role in modulating mGluR activity, which is essential for synaptic plasticity and neurotransmission .
Biological Activity Studies
Several studies have investigated the biological effects of this compound:
- Neuroprotective Effects : In vitro studies demonstrate that this compound may reduce neuronal cell death induced by excitotoxicity, suggesting potential applications in neurodegenerative diseases.
- Anticonvulsant Activity : Preliminary animal studies indicate that it can decrease seizure activity in models of epilepsy, highlighting its potential as a therapeutic agent for seizure disorders .
- Anti-inflammatory Properties : There is emerging evidence that this compound may modulate inflammatory responses through its action on nAChRs, leading to increased levels of anti-inflammatory cytokines like IL-10 .
Case Study 1: Neuroprotection in Animal Models
In a study involving rodent models of Alzheimer's disease, administration of this compound resulted in significant improvements in cognitive function as measured by behavioral tests. The compound appeared to enhance cholinergic signaling and reduce amyloid-beta plaque accumulation.
Case Study 2: Seizure Reduction
Another study focused on the anticonvulsant properties of the compound showed that doses as low as 10 nmol administered intracerebroventricularly significantly reduced seizure frequency in induced models compared to control groups.
Synthesis and Production
The synthesis of this compound typically involves multi-step organic synthesis techniques that emphasize stereoselectivity and yield optimization.
Synthetic Route Overview
- Formation of Bicyclic Scaffold : Initial steps involve constructing the azabicyclo framework from acyclic precursors.
- Functionalization : Subsequent reactions introduce functional groups necessary for biological activity.
- Dihydrochloride Salt Formation : Final steps include converting the base form into its dihydrochloride salt for enhanced solubility and stability.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
